1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one
Description
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (CAS: 75001-82-0, molecular formula: C₁₅H₁₈FN₃O) is a degradation product of the fluoroquinolone antibiotic norfloxacin, classified as Norfloxacin Impurity D . Structurally, it belongs to the 4-quinolone family, characterized by a quinoline core substituted with an ethyl group at position 1, fluorine at position 6, and a piperazine ring at position 6. Its molecular weight is 275.32 g/mol, with a melting point of 196–198°C (cyclopropyl analog) , and it exhibits moderate solubility in DMSO and methanol .
Properties
IUPAC Name |
1-ethyl-6-fluoro-7-piperazin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-2-18-6-3-15(20)11-9-12(16)14(10-13(11)18)19-7-4-17-5-8-19/h3,6,9-10,17H,2,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLTXLVORITVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)C2=CC(=C(C=C21)N3CCNCC3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75001-82-0 | |
| Record name | 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075001820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-ETHYL-6-FLUORO-7-(PIPERAZIN-1-YL)QUINOLIN-4(1H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DV73N84L5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one involves several key steps:
Formation of the quinolone core: This is typically achieved through the cyclization of appropriate precursors.
Introduction of the fluoro group: Fluorination is often carried out using fluorinating agents such as fluoroboric acid.
Attachment of the piperazine moiety: This step involves the reaction of the intermediate with piperazine under controlled conditions.
Industrial Production Methods
Industrial production of norfloxacin follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Using large reactors and optimized conditions to maximize yield.
Purification: Employing techniques such as crystallization and chromatography to ensure high purity.
Quality control: Rigorous testing to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the quinolone core.
Substitution: Substitution reactions, especially at the piperazine ring, can yield different derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Like sodium borohydride.
Substitution reagents: Including alkyl halides for N-alkylation.
Major Products
Oxidation products: Modified quinolone derivatives.
Reduction products: Reduced quinolone compounds.
Substitution products: Various N-alkylated piperazine derivatives.
Scientific Research Applications
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying quinolone chemistry.
Biology: Investigated for its effects on bacterial DNA replication.
Medicine: Extensively used as an antibacterial agent to treat urinary tract infections, gastrointestinal infections, and respiratory tract infections.
Mechanism of Action
The antibacterial activity of 1-ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Structural Analogs at Position 1
1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (Decarboxy Ciprofloxacin)
- Structure : Differs by a cyclopropyl group at position 1 instead of ethyl .
- Molecular Formula : C₁₆H₁₈FN₃O (MW: 287.33 g/mol) .
- Origin: Degradation product of ciprofloxacin (a related fluoroquinolone) under acidic conditions .
- Properties : Higher molecular weight and melting point (196–198°C) compared to the ethyl analog .
1-(4-Fluorophenyl) Derivatives
- Example: 6-Fluoro-1-(4-fluorophenyl)-7-(4-methylepiperazin-1-yl)quinolin-4(1H)-one .
- Key Difference : Aromatic substituents at position 1 alter pharmacokinetics and binding affinity .
Modifications at Position 7 (Piperazine Substituents)
- Piperazine Modifications : Adding aryl groups (e.g., 4-fluorophenyl) improves antimalarial potency but may increase cytotoxicity . Chlorine substitution eliminates piperazine-related activity .
Carboxylic Acid Derivatives
- Decarboxylation : Loss of the carboxylic acid at position 3 (as in the target compound) abolishes antibacterial activity, highlighting its role as a degradation marker .
Physicochemical Properties
| Property | This compound | 1-Cyclopropyl Analog (Decarboxy Ciprofloxacin) |
|---|---|---|
| Molecular Weight | 275.32 g/mol | 287.33 g/mol |
| Melting Point | Not reported | 196–198°C |
| Solubility | DMSO, methanol (slight) | DMSO, methanol (slight) |
| pKa | ~8.68 (predicted) | Similar |
| Stability | Hygroscopic | Hygroscopic |
Biological Activity
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, with the molecular formula and CAS Number 75001-82-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has a molecular weight of 275.32 g/mol and is characterized by the following structure:
- Molecular Structure :
- SMILES:
CCN1C=CC(=O)c2cc(F)c(cc12)N3CCNCC3 - IUPAC Name: 1-Ethyl-6-fluoro-7-piperazin-1-ylquinolin-4-one
- SMILES:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antibacterial properties and potential applications in neurodegenerative diseases.
Antibacterial Activity
The compound has been identified as an impurity related to Norfloxacin, a known antibacterial agent. Its structural similarities suggest it may possess similar antibacterial properties. Studies have shown that quinolone derivatives often exhibit significant activity against various bacterial strains due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV .
Neuroprotective Effects
Recent investigations have explored the potential neuroprotective effects of this compound. In vitro studies indicate that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's . The inhibitory concentrations (IC50) for these enzymes are crucial for evaluating the compound's efficacy in neuroprotection:
| Enzyme | IC50 (μM) |
|---|---|
| AChE | 0.62 |
| BuChE | 0.69 |
This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in models of Alzheimer's disease.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition of Aβ Aggregation :
- Multitarget Activity :
- Cancer Cell Line Studies :
Q & A
Q. What are the common synthetic routes for 1-ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution of a fluoroquinolone precursor with piperazine. Key steps include:
- Precursor preparation : Start with a 7-chloro-6-fluoroquinolone scaffold, replacing the chlorine atom with piperazine under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Optimization : Reaction yields improve with elevated temperatures (80–100°C) and catalytic bases like triethylamine. Monitor progress via HPLC or TLC to confirm piperazine incorporation .
- Purification : Use column chromatography with gradients of methanol/dichloromethane to isolate the product. Confirm purity via melting point analysis and NMR .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- FTIR : Identify key functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for the quinolinone ring, C-F bonds at 1100–1200 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the piperazine protons appear as multiplets at δ 2.5–3.5 ppm, while the ethyl group shows a triplet near δ 1.3 ppm .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Mobile phases of acetonitrile/water (70:30) with 0.1% TFA are effective .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Hazard classification : The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- First aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide safety data sheets (SDS) to medical personnel .
- Waste disposal : Neutralize with dilute acetic acid before disposal in designated chemical waste containers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives of this compound?
Methodological Answer:
- Core modifications : Introduce substituents at the quinolinone 3-position (e.g., carboxylic acids) or piperazine N-atoms (e.g., alkylation/acylation) to assess antibacterial or kinase inhibition .
- Biological assays : Test derivatives against Gram-negative/-positive bacterial strains (MIC assays) or cancer cell lines (MTT assays). Include controls like ciprofloxacin for benchmarking .
- Data analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity to target enzymes like DNA gyrase .
Q. How can researchers address solubility challenges of this compound in preclinical studies?
Methodological Answer:
- Co-crystallization : Co-crystallize with carboxylic acid co-formers (e.g., benzene-1,4-dicarboxylic acid) to enhance aqueous solubility. Confirm crystal structure via X-ray diffraction .
- Salt formation : React the piperazine moiety with HCl or trifluoroacetic acid to form water-soluble salts. Characterize salts via DSC and solubility assays in PBS (pH 7.4) .
Q. What analytical strategies are effective for detecting and quantifying impurities in batches of this compound?
Methodological Answer:
- HPLC-MS : Use a C18 column with ESI-MS in positive ion mode to detect related impurities (e.g., decarboxylated byproducts or unreacted precursors). Limit of detection (LOD) should be ≤0.1% .
- Forced degradation : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions to identify degradation products. Compare retention times with reference standards .
Q. How can contradictory data on the compound’s biological activity across studies be resolved?
Methodological Answer:
- Standardize assays : Ensure consistent experimental conditions (e.g., bacterial strain ATCC numbers, incubation times). Variations in inoculum size or growth media (e.g., Mueller-Hinton vs. LB broth) can skew results .
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify confounding variables. Cross-validate findings with orthogonal assays (e.g., time-kill curves vs. MIC) .
Q. What methodologies are recommended for studying the compound’s pharmacokinetics in animal models?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
